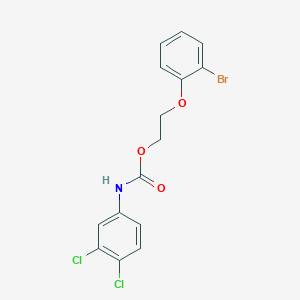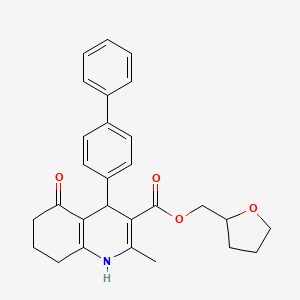
2-(2-bromophenoxy)ethyl (3,4-dichlorophenyl)carbamate
カタログ番号:
B5017513
分子量:
405.1 g/mol
InChIキー:
LKFZKSZOKXHLEX-UHFFFAOYSA-N
注意:
研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a carbamate derivative, which is a class of organic compounds that contain a functional group derived from carbamic acid. The general structure of carbamates is R-O-CO-NR’R’‘, where R, R’, and R’’ can be a variety of groups .
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name and the general structure of carbamates. It likely has a central carbamate group (O-CO-N), with a 2-bromophenoxyethyl group attached to the oxygen and a 3,4-dichlorophenyl group attached to the nitrogen .Chemical Reactions Analysis
Carbamates are known to undergo hydrolysis under both acidic and basic conditions, reverting back to the parent alcohol and isocyanate. They can also react with nucleophiles at the carbonyl carbon .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. As a carbamate, this compound is likely to form hydrogen bonds, which could make it polar and potentially soluble in some polar solvents .作用機序
将来の方向性
特性
IUPAC Name |
2-(2-bromophenoxy)ethyl N-(3,4-dichlorophenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrCl2NO3/c16-11-3-1-2-4-14(11)21-7-8-22-15(20)19-10-5-6-12(17)13(18)9-10/h1-6,9H,7-8H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKFZKSZOKXHLEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCOC(=O)NC2=CC(=C(C=C2)Cl)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrCl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
2,3-dihydro-1H-inden-2-yl{[2-(1H-imidazol-1-yl)-3-pyrid...
Cat. No.: B5017439
CAS No.:
1-[(2,5-dimethylphenyl)sulfonyl]-N-(5-ethyl-1,3,4-thiad...
Cat. No.: B5017444
CAS No.:
4-(2-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}etho...
Cat. No.: B5017448
CAS No.:
1-[4-(acetyloxy)-3-methoxyphenyl]propyl acetate
Cat. No.: B5017453
CAS No.:
![2,3-dihydro-1H-inden-2-yl{[2-(1H-imidazol-1-yl)-3-pyridinyl]methyl}amine](/img/structure/B5017439.png)
![1-[(2,5-dimethylphenyl)sulfonyl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-piperidinecarboxamide](/img/structure/B5017444.png)
![4-(2-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}ethoxy)benzoic acid](/img/structure/B5017448.png)
![1-[4-(acetyloxy)-3-methoxyphenyl]propyl acetate](/img/structure/B5017453.png)
![2-{[3-(2-fluorophenyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]carbonyl}quinoline](/img/structure/B5017461.png)
![1-{[1-(2-chlorobenzyl)-4-piperidinyl]carbonyl}-4-phenylpiperazine](/img/structure/B5017468.png)
![ethyl [5-({1-[4-(dimethylamino)phenyl]-1H-pyrrol-2-yl}methylene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B5017478.png)
![N-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide](/img/structure/B5017486.png)


![N-[5-(2,4-dichlorobenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]acetamide](/img/structure/B5017532.png)
![N-[4-(dimethylamino)phenyl]-N'-isobutylethanediamide](/img/structure/B5017538.png)


